Fmoc-asp-otbu
CAS No.: 129460-09-9
VCID: VC21540212
Molecular Formula: C23H25NO6
Molecular Weight: 411,5 g/mole
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Asp(OtBu) is a derivative of aspartic acid, commonly used in peptide synthesis. It is specifically designed to protect the amino group of aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain carboxyl group with a tert-butyl (OtBu) ester. This protection strategy is crucial for preventing unwanted side reactions during the synthesis process. Applications in Peptide SynthesisFmoc-Asp(OtBu)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The tert-butyl ester protecting group on the side chain is readily removable under acidic conditions, which are commonly used to cleave peptides from resin supports like Wang or Rink amide resins . Potential Side ReactionsDuring peptide synthesis, Fmoc-Asp(OtBu) can undergo side reactions, particularly the formation of aspartimide under strong basic conditions. This can lead to the formation of undesired beta-peptides. To mitigate this, backbone protection of the amino acid preceding aspartic acid is recommended, or adding formic acid to the piperidine solution used for Fmoc removal can suppress aspartimide formation . Research FindingsFmoc-Asp(OtBu) derivatives are integral in various research areas, including peptide synthesis, drug development, and bioconjugation. These compounds are used to create complex peptide sequences with high purity and are employed in the development of peptide-based pharmaceuticals . Bioconjugation and Drug DevelopmentIn bioconjugation processes, Fmoc-Asp(OtBu) derivatives aid in attaching peptides to other biomolecules, enhancing drug delivery specificity and efficacy. This is particularly relevant in the development of peptide-based drugs for treating diseases such as cancer and metabolic disorders . Applications and Uses
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CAS No. | 129460-09-9 | ||||||||
Product Name | Fmoc-asp-otbu | ||||||||
Molecular Formula | C23H25NO6 | ||||||||
Molecular Weight | 411,5 g/mole | ||||||||
IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | ||||||||
Standard InChI | InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | ||||||||
Standard InChIKey | VZXQYACYLGRQJU-IBGZPJMESA-N | ||||||||
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||
SMILES | CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||
Canonical SMILES | CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||
Synonyms | fmoc-asp-otbu;129460-09-9;fmoc-asp-obut;(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoicacid;L-Fmoc-asparticacidalpha-t-butylester;Fmoc-Asp(OH)-OtBu;N-Fmoc-L-asparticAcid1-tert-ButylEster;1-tert-ButylN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate;(3S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoicacid;1-tert-ButylN-Fmoc-L-aspartate;AmbotzFAA1356;PubChem10008;SCHEMBL2313063;MolPort-002-500-307;VZXQYACYLGRQJU-IBGZPJMESA-N;ACT06557;ZINC2539220;CF-176;FC1242;MFCD00065631;AKOS015920007;AKOS015922864;AKOS025395619;AC-6592;CS12260 | ||||||||
PubChem Compound | 7017910 | ||||||||
Last Modified | Aug 15 2023 |
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